4-Chloro-2,6-diiodobenzoic acid
CAS No.: 1048025-61-1
Cat. No.: VC16161315
Molecular Formula: C7H3ClI2O2
Molecular Weight: 408.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048025-61-1 |
|---|---|
| Molecular Formula | C7H3ClI2O2 |
| Molecular Weight | 408.36 g/mol |
| IUPAC Name | 4-chloro-2,6-diiodobenzoic acid |
| Standard InChI | InChI=1S/C7H3ClI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
| Standard InChI Key | MAIAKPXUTVUMHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1I)C(=O)O)I)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Constitution
4-Chloro-2,6-diiodobenzoic acid belongs to the class of halogenated benzoic acids, featuring a benzene ring substituted with two iodine atoms at the 2- and 6-positions, a chlorine atom at the 4-position, and a carboxylic acid group at the 1-position. Its IUPAC name, 2,6-diiodo-4-chlorobenzoic acid, reflects this substitution pattern. The molecular formula C₇H₃ClI₂O₂ corresponds to a monoisotopic mass of 433.764 Da.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 188663-74-3 |
| Molecular Formula | C₇H₃ClI₂O₂ |
| Molecular Weight | 435.25 g/mol |
| SMILES | C1=C(C=C(C(=C1I)C(=O)O)I)Cl |
| InChI Key | NAKVBRWJUWGNKS-UHFFFAOYSA-N |
Spectral Characteristics
Nuclear magnetic resonance (NMR) data for analogous compounds, such as 3-chloro-2,6-diiodobenzoic acid, reveal distinct aromatic proton signals. For instance, the ¹H NMR spectrum of 3-chloro-2,6-diiodobenzoic acid exhibits a doublet at δ 7.74 ppm (J = 8.0 Hz) and another doublet at δ 7.20 ppm (J = 8.0 Hz), corresponding to the deshielded protons adjacent to iodine atoms . Infrared (IR) spectroscopy typically shows a strong carbonyl stretch near 1680–1700 cm⁻¹ for the carboxylic acid group, while the C–I and C–Cl vibrations appear below 600 cm⁻¹ .
Synthesis and Optimization
Direct Iodination of Benzoic Acid Derivatives
The most efficient route to 4-chloro-2,6-diiodobenzoic acid involves direct iodination of 4-chlorobenzoic acid using iodine (I₂) and potassium iodate (KIO₃) in a sulfuric acid (H₂SO₄)-mediated reaction. This method, adapted from Al-Zoubi et al. (2015), achieves an 87% yield under optimized conditions .
Reaction Scheme
Table 2: Synthetic Parameters
| Parameter | Detail |
|---|---|
| Starting Material | 4-Chlorobenzoic acid |
| Reagents | I₂, KIO₃, H₂SO₄ |
| Solvent System | Ethanol/Water (3:1) |
| Reaction Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 87% |
Physicochemical Properties
Solubility and Stability
4-Chloro-2,6-diiodobenzoic acid is sparingly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (<0.1 mg/mL at 25°C). It exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light due to the labile C–I bonds.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | <0.1 |
| Methanol | 1.2 |
| Ethyl Acetate | 0.8 |
| DMSO | 5.6 |
Thermal Behavior
Differential scanning calorimetry (DSC) of similar diiodobenzoic acids reveals melting points in the range of 210–230°C, with decomposition occurring above 250°C . The presence of heavy iodine atoms contributes to higher thermal stability compared to non-halogenated analogs.
Applications in Organic Synthesis
Precursor to Triiodoarenes
4-Chloro-2,6-diiodobenzoic acid serves as a key intermediate in synthesizing 1,2,3-triiodoarenes through metal-iodine exchange reactions. For instance, treatment with copper(I) iodide in tetrahydrofuran (THF) facilitates regioselective substitution at the chlorine position, yielding ortho-diiodoarenes .
Pharmaceutical Intermediates
The compound’s halogen-rich structure makes it valuable for developing radiocontrast agents and thyroid hormone analogs. Iodinated aromatics are particularly useful in X-ray imaging due to iodine’s high electron density .
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